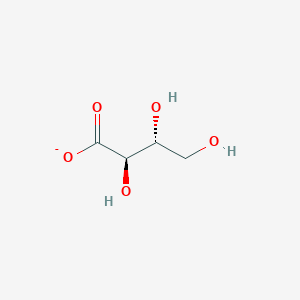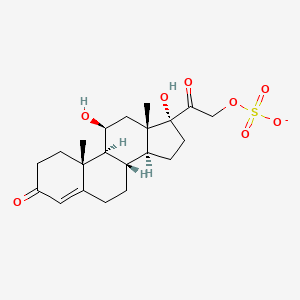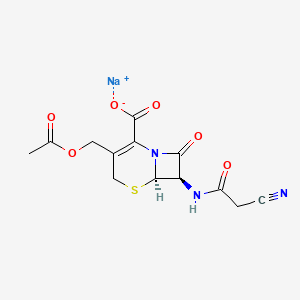
セファセトリルナトリウム
概要
説明
セファセトリルナトリウムは、第一世代セファロスポリン系抗生物質の広域スペクトル薬です。グラム陽性菌およびグラム陰性菌の両方の細菌感染症に効果があります。 セファセトリルナトリウムは、細菌を直接殺すのではなく、細菌の増殖と複製を阻害する静菌性抗生物質です .
科学的研究の応用
Cephacetrile sodium has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of cephalosporins.
Biology: Researchers use it to investigate bacterial resistance mechanisms and the efficacy of new antibiotics.
作用機序
セファセトリルナトリウムは、細菌細胞壁合成を阻害することでその効果を発揮します。細菌細胞壁の内側に位置する特定のペニシリン結合タンパク質に結合し、細胞壁合成の最終段階を阻止します。 この阻害は、オートリシンなどの細菌細胞壁の自己分解酵素によって媒介される細胞溶解につながります . 主要な分子標的は、大腸菌などの細菌におけるペニシリン結合タンパク質1Aおよび1Bです .
生化学分析
Biochemical Properties
Cephacetrile sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall. By binding to these PBPs, cephacetrile sodium inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . This interaction is essential for its bactericidal activity against susceptible bacterial strains.
Cellular Effects
Cephacetrile sodium affects various types of cells and cellular processes. It primarily targets bacterial cells, disrupting their cell wall synthesis and leading to cell death. In mammalian cells, cephacetrile sodium has minimal direct effects but can influence cellular processes indirectly by eliminating bacterial infections. This can result in reduced inflammation and improved cellular function in infected tissues .
Molecular Mechanism
The molecular mechanism of cephacetrile sodium involves binding to specific penicillin-binding proteins (PBPs) within the bacterial cell wall. This binding inhibits the final stage of cell wall synthesis, preventing the formation of cross-links between peptidoglycan chains. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death. Cephacetrile sodium’s bactericidal action is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cephacetrile sodium can change over time. The compound is relatively stable, but its activity may decrease due to degradation. Long-term studies have shown that cephacetrile sodium can maintain its antibacterial activity for extended periods when stored properly. Its effectiveness may diminish over time if exposed to unfavorable conditions .
Dosage Effects in Animal Models
The effects of cephacetrile sodium vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections without causing significant adverse effects. At higher doses, cephacetrile sodium can cause toxic effects such as nephrotoxicity and gastrointestinal disturbances. It is crucial to administer the appropriate dosage to achieve the desired therapeutic effect while minimizing the risk of toxicity .
Metabolic Pathways
Cephacetrile sodium is primarily excreted unchanged via the urine. It undergoes minimal metabolism, with desacetylcefacetrile being the only significant metabolite detected. The metabolic pathways of cephacetrile sodium involve renal excretion, with the majority of the administered dose being eliminated within a few hours .
Transport and Distribution
Cephacetrile sodium is distributed within cells and tissues through the bloodstream. It attains high serum levels and is rapidly excreted via the urine. The compound has a volume of distribution (Vd) of 0.2 to 0.5 L/kg, indicating limited distribution within the body. Protein binding of cephacetrile sodium ranges from 23% to 38%, which affects its transport and distribution within the body .
Subcellular Localization
The subcellular localization of cephacetrile sodium is primarily within the bacterial cell wall, where it exerts its bactericidal effects. It does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles within mammalian cells. Its activity is confined to the bacterial cell wall, where it inhibits cell wall synthesis and leads to bacterial cell death .
準備方法
セファセトリルナトリウムは、トリブチルアミン存在下で、7-アミノセファロスポラン酸とシアノアセチルクロリドを反応させることにより合成されます . この反応は、セファロスポリン構造の適切な形成を確実にするために、制御された条件下で行われます。 工業生産方法は、類似の反応条件下で、製薬基準を満たすための精製および品質管理の追加のステップを伴う大規模合成を伴います .
化学反応の分析
セファセトリルナトリウムは、以下を含む様々な化学反応を受けます。
酸化: この反応は、セファロスポリン環構造を修飾し、抗生物質特性を変化させる可能性があります。
還元: 還元反応は、セファロスポリンコアに結合した官能基に影響を与える可能性があります。
置換: 置換反応の一般的な試薬には、ハロゲンやその他の求核剤が含まれ、分子内の特定の原子や基を置換できます。
科学研究への応用
セファセトリルナトリウムには、いくつかの科学研究への応用があります。
化学: セファロスポリンの合成と反応性を研究するためのモデル化合物として使用されます。
生物学: 研究者は、細菌の耐性メカニズムと新しい抗生物質の有効性を調査するために使用します。
医学: セファセトリルナトリウムは、特に呼吸器感染症と尿路感染症における細菌感染症の治療のための臨床研究に使用されています.
類似化合物との比較
セファセトリルナトリウムは、セファロチンやセファロリジンなどの他の第一世代セファロスポリンと類似しています。より幅広い細菌株に効果的である独自の特性を持っています。 他のセファロスポリンとは異なり、セファセトリルナトリウムは腎毒性が低いため、腎臓疾患のある患者にとって安全な選択肢となります . さらに、広域スペクトル活性と静菌性により、同クラスの他の抗生物質とは異なります .
類似化合物
- セファロチン
- セファロリジン
- セファゾリン
- セファレキシン
特性
IUPAC Name |
sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6S.Na/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21;/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21);/q;+1/p-1/t9-,12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCRUTWHNMMJEK-WYUVZMMLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N3NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23239-41-0 (Parent), 23239-41-0 (mono-hydrochloride salt) | |
| Record name | Cephacetrile sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
361.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23239-41-0 | |
| Record name | Cephacetrile sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (6R-trans)-3-(acetoxymethyl)-7-(cyanoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEPHACETRILE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TH1FJY1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cephacetrile sodium exert its antibacterial effect?
A1: Cephacetrile sodium, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] While the provided research doesn't delve into the specific interactions of Cephacetrile sodium with its target, it is known to target penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis. This inhibition leads to a weakened cell wall, ultimately causing bacterial cell death.
Q2: What analytical methods are commonly used to quantify Cephacetrile sodium?
A4: High-performance liquid chromatography (HPLC) is a widely employed technique for the rapid and accurate determination of Cephacetrile sodium in both bulk form and dosage forms. [] This method offers advantages over microbiological assays, particularly in terms of speed and the ability to differentiate Cephacetrile from its degradation products and synthesis by-products.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


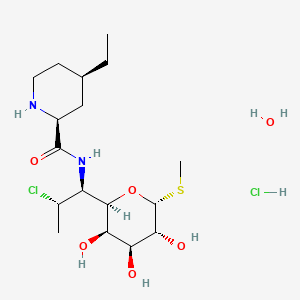
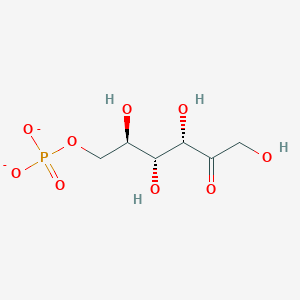
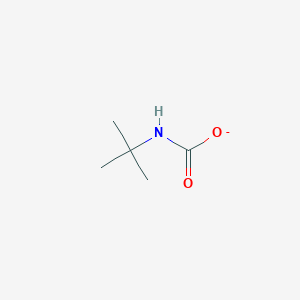
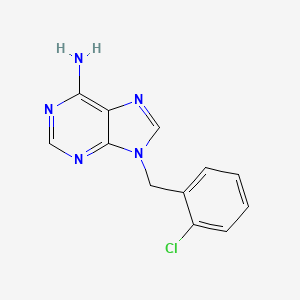
![11-(2-Oxopropylidene)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-5-one](/img/structure/B1260304.png)
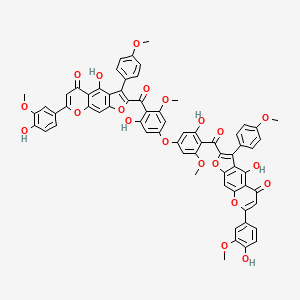
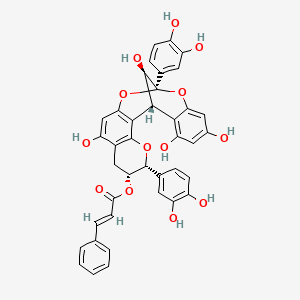
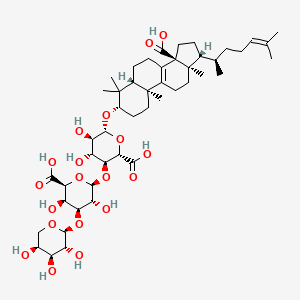

![(2S,4S,5R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-(hexacosanoylamino)-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1260315.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1260316.png)
